molecular formula C26H20FNO4 B2896077 7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 904450-70-0

7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2896077
CAS RN: 904450-70-0
M. Wt: 429.447
InChI Key: RXWCHKVXHFRWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C26H20FNO4 and its molecular weight is 429.447. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties A study by Kuramoto et al. (2003) explored fluoroquinolones, a class of antibacterial agents, demonstrating their therapeutic potential. They designed compounds with novel N-1 substituents, among which a specific compound showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, being significantly more potent than trovafloxacin against certain clinical isolates. The structural modification and molecular modeling studies of these compounds highlight the key factors for their potent antibacterial activity (Kuramoto et al., 2003).

Anticancer Activity Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives to meet structural requirements essential for anticancer activity. Some of these compounds demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential in cancer treatment (Reddy et al., 2015).

Inhibition of Blood Platelet Aggregation Meanwell et al. (1991) synthesized a series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives and evaluated them as inhibitors of cAMP hydrolysis by human platelet phosphodiesterase and as inhibitors of ADP- and collagen-induced aggregation of rabbit blood platelets. One of these compounds demonstrated potent inhibitory activity and was advanced for further clinical trials (Meanwell et al., 1991).

Solvent-Free Synthesis and Pharmaceutical Applications Wu Xiao-xi (2015) reported the solvent-free synthesis of novel compounds structurally related to the queried compound. These compounds were synthesized under solvent-free conditions and showed potential for pharmaceutical applications (Wu Xiao-xi, 2015).

Benzodiazepine Binding Activity Francis et al. (1991) investigated a series of novel triazolo[1,5-c]quinazolin-5(6H)-ones for their benzodiazepine binding activity. This study identified compounds with potent benzodiazepine antagonist properties, demonstrating the potential of quinoline derivatives in neurological applications (Francis et al., 1991).

properties

IUPAC Name

7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO4/c1-15-7-8-17(9-16(15)2)25(29)20-13-28(12-18-5-3-4-6-21(18)27)22-11-24-23(31-14-32-24)10-19(22)26(20)30/h3-11,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWCHKVXHFRWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.